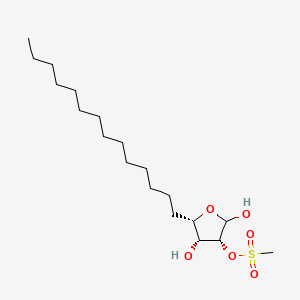
5-Tridecyl-5-deoxy-D-ribofuranose 2-O-methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tridecyl-5-deoxy-D-ribofuranose 2-O-methanesulfonate typically involves the following steps:
Starting Material: The synthesis begins with D-ribose.
Ketalization: D-ribose undergoes ketalization to protect the hydroxyl groups.
Esterification: The protected ribose is then esterified.
Reduction: The esterified product is reduced to form the desired compound.
Hydrolysis and Acetylation: The final steps involve hydrolysis and acetylation to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthesis process described above can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.
Analyse Des Réactions Chimiques
Types of Reactions
5-Tridecyl-5-deoxy-D-ribofuranose 2-O-methanesulfonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: It can also undergo reduction reactions.
Substitution: The methanesulfonate group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
5-Tridecyl-5-deoxy-D-ribofuranose 2-O-methanesulfonate has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of high-quality reference materials and proficiency testing.
Mécanisme D'action
The mechanism of action of 5-Tridecyl-5-deoxy-D-ribofuranose 2-O-methanesulfonate involves its interaction with specific molecular targets and pathways. It is commonly utilized in the synthesis of drugs that target cellular pathways involved in metabolic disorders and genetic diseases. The compound’s methanesulfonate group plays a crucial role in its reactivity and interaction with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,4-Furantriol, tetrahydro-5-tetradecyl-, 3-methanesulfonate: This compound shares a similar structure but differs in the position of the methanesulfonate group.
2-O-Methanesulfonyl-5-C-tridecyl-5-deoxy-β-D-ribofuranose: Another similar compound with slight variations in its molecular structure.
Uniqueness
5-Tridecyl-5-deoxy-D-ribofuranose 2-O-methanesulfonate is unique due to its specific molecular structure, which includes a long tridecyl chain and a methanesulfonate group. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C19H38O6S |
|---|---|
Poids moléculaire |
394.6 g/mol |
Nom IUPAC |
[(3R,4R,5S)-2,4-dihydroxy-5-tetradecyloxolan-3-yl] methanesulfonate |
InChI |
InChI=1S/C19H38O6S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(20)18(19(21)24-16)25-26(2,22)23/h16-21H,3-15H2,1-2H3/t16-,17+,18+,19?/m0/s1 |
Clé InChI |
XRKBCCLMUHSBSP-JCIRIWACSA-N |
SMILES isomérique |
CCCCCCCCCCCCCC[C@H]1[C@H]([C@H](C(O1)O)OS(=O)(=O)C)O |
SMILES canonique |
CCCCCCCCCCCCCCC1C(C(C(O1)O)OS(=O)(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















